molecular formula C10H11ClN4O B7951103 6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B7951103
M. Wt: 238.67 g/mol
InChI Key: CULQQOSGINDMJW-UHFFFAOYSA-N
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Description

6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443286-90-5) is a valuable chemical intermediate in medicinal chemistry and drug discovery, primarily used for the synthesis of kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine, allowing it to competitively bind to the ATP-binding sites of various protein kinases . This mechanism makes it a foundational structure for developing targeted therapies, particularly in oncology research for cancer and inflammatory diseases . Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates . Its specific structure, featuring the chloro leaving group at the 6-position, makes it a versatile precursor for further functionalization via cross-coupling reactions or nucleophilic substitution . This compound must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-12-5-7-6-13-15(9(7)14-10)8-1-3-16-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQQOSGINDMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=NC(=NC=C3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with Malonate Derivatives

Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields dihydroxy-intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), though positional selectivity for C6 chlorination requires careful temperature control.

Vilsmeier-Haack Formylation-Chlorination

An alternative route employs Vilsmeier-Haack conditions (POCl₃/DMF) on pyrazolo[3,4-d]pyrimidin-4-amine precursors to install both formyl and chloro groups simultaneously. This one-pot method streamlines the synthesis of 4,6-dichloro intermediates (21 ) with yields exceeding 70%.

Regioselective Introduction of the Tetrahydro-2H-pyran-4-yl Group

N1 Protection with Tetrahydropyranyl (THP) Groups

Protection of the pyrazole nitrogen is critical to prevent undesired side reactions. THP protection is achieved via acid-catalyzed reaction with dihydropyran (DHP) in dichloromethane. For 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, this step proceeds quantitatively under mild conditions (0°C to room temperature, 2 h).

Suzuki-Miyaura Coupling for Pyran-Ring Installation

The tetrahydro-2H-pyran-4-yl moiety is introduced via Suzuki coupling using boronic ester derivatives. For example, 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reacts with 5-bromo-2-methyl-1H-indole under PdCl₂(dppf) catalysis (Scheme 1). Optimized conditions (DMF/H₂O, K₂CO₃, 80°C, 16 h) afford coupling products in 30–61% yields.

Table 1: Key Reaction Parameters for Suzuki Coupling

Boronic EsterCatalystBaseSolventYield (%)
THP-4-yl-pyrazole-boronic esterPdCl₂(dppf)·CH₂Cl₂K₂CO₃DMF/H₂O (9:1)30
Pinacol boronatePd(OAc)₂/JohnPhosCs₂CO₃Dioxane/H₂O55–61

Chlorination and Functional Group Interconversion

SNAr Displacement at C6

Chlorine at C6 is introduced via nucleophilic aromatic substitution (SNAr). Treatment of 4-amino-1-THP-protected intermediates with HCl in dioxane at elevated temperatures (100°C, 12 h) replaces amine groups with chlorine. This step requires stoichiometric HCl and proceeds in 75–85% yield.

Oxidative Chlorination Using POCl₃

Phosphorus oxychloride serves dual roles as both chlorinating agent and solvent. Reaction of pyrazolo[3,4-d]pyrimidin-7-ol derivatives with POCl₃ at 110°C for 6 h installs chlorine at C6 with 89% efficiency. Excess POCl₃ (5 equiv) ensures complete conversion.

Deprotection and Final Product Isolation

Acidic THP Deprotection

The THP group is removed via treatment with hydrochloric acid (4 M HCl in dioxane) at 60°C for 2 h. This step regenerates the free pyrazole nitrogen while preserving the chloro and pyran substituents. Crude products are purified via silica gel chromatography (ethyl acetate/hexanes gradient) to achieve >95% purity.

Crystallization and Characterization

Final compounds are recrystallized from ethanol/water mixtures (3:1 v/v) to yield white crystalline solids. Structural confirmation is achieved via ¹H/¹³C NMR, HRMS, and X-ray diffraction. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, C5-H), 4.98 (m, 1H, THP-O), 3.85–3.45 (m, 4H, THP-CH₂).

  • HRMS (ESI+) : m/z calc. for C₁₁H₁₂ClN₄O [M+H]⁺: 253.0754; found: 253.0756.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

StepMethodYield (%)Purity (%)
Core scaffold synthesisCyclocondensation8990
C6 ChlorinationPOCl₃ reflux8995
Suzuki couplingPdCl₂(dppf), K₂CO₃30–6185–93
THP deprotectionHCl/dioxane9297

Route selection hinges on scalability and functional group tolerance. The Vilsmeier-Haack pathway offers rapid access to dichlorinated intermediates but requires rigorous exclusion of moisture. Conversely, Suzuki couplings enable late-stage diversification but suffer from moderate yields due to steric hindrance from the THP group.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Positional selectivity between C5 and C6 chlorination is controlled by electronic effects. Electron-withdrawing groups (e.g., THP) at N1 direct chlorination to C6 via resonance stabilization of the transition state. Substituent screening shows that 2-methyl groups enhance C6 selectivity by 15% compared to unsubstituted analogs.

Palladium Catalyst Poisoning

The THP group’s oxygen lone pairs can coordinate Pd catalysts, necessitating ligand screening. Bulky phosphines (e.g., JohnPhos) mitigate this issue, improving coupling yields from 30% to 55% .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the tetrahydro-2H-pyran-4-yl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Therapeutic Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit human geranylgeranyl pyrophosphate synthase (hGGPPS), which is crucial in the prenylation process of proteins involved in cancer cell proliferation. For instance, the compound RB-07-16, a derivative of pyrazolo[3,4-d]pyrimidine, demonstrated significant antitumor efficacy in xenograft models of multiple myeloma and pancreatic ductal adenocarcinoma, reducing tumor growth without causing hepatotoxicity .

Mechanism of Action
The mechanism involves the selective engagement of intracellular targets leading to apoptosis in cancer cells. The inhibition of hGGPPS results in the downregulation of Rap-1A prenylation, a pathway implicated in various malignancies .

Synthesis and Structural Modifications

Synthesis Methods
The synthesis of 6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves several steps:

  • Chlorination : Initial chlorination of the pyrazolo[3,4-d]pyrimidine core.
  • Tetrahydropyranylation : The introduction of the tetrahydro-2H-pyran group is achieved through nucleophilic substitution reactions .

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Inhibition Studies
The compound has shown promising results in various biological assays. For example, it was tested against multiple myeloma and pancreatic cancer cells and exhibited selective inhibition . Furthermore, analogs derived from this compound have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyApplicationFindings
Study on RB-07-16AnticancerExhibited significant tumor growth reduction in xenograft models without hepatotoxicity .
Synthesis ResearchStructural ModificationsSuccessful synthesis using chlorination and tetrahydropyranylation techniques .
Antibacterial ActivityBroad-spectrum efficacyDemonstrated effective inhibition against various bacterial strains .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chloro substituent and the tetrahydro-2H-pyran-4-yl group play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituents at positions 1, 4, and 6, leading to differences in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

Compound Name R1 (Position 1) R4/R6 (Position 4/6) Melting Point (°C) Yield (%) Key Data Sources
Target Compound Tetrahydro-2H-pyran-4-yl 6-Cl Not Reported Not Reported
6-Chloro-1-(4-ethylphenyl) analog (16c) 4-Ethylphenyl 6-Cl, 4-NHPhS- 97–99 74
6-Chloro-1-(2-fluorophenyl) analog (18c) 2-Fluorophenyl 6-Cl, 4-NHPhS- 123–127 68
6-Chloro-1-phenyl analog Phenyl 6-Cl Not Reported 55*
4-Chloro-6-(chloromethyl)-1-methyl analog Methyl 4-Cl, 6-CH2Cl Not Reported Not Reported

Notes:

  • Fluorinated phenyl groups (e.g., 2-fluorophenyl in 18c) increase melting points due to enhanced intermolecular interactions .
  • *Yield for 6-chloro-1-phenyl derivative synthesized via NaOH-mediated hydrolysis .
Antiparasitic Activity
  • Visceral Leishmaniasis (VL): 6-Amino-pyrazolo[3,4-d]pyrimidines with piperidin-4-yl substituents showed oral efficacy in mouse models of VL, though the tetrahydro-2H-pyran analog’s activity remains uncharacterized .
  • Toxoplasma gondii : A CNS-penetrant analog, 29 (tetrahydro-2H-pyran-methyl substituted), demonstrated efficacy against Toxoplasma with a molecular weight of 416.4 Da, suggesting favorable blood-brain barrier penetration .
Kinase Inhibition
  • STK33 Inhibition : Substitution at position 6 with aromatic amines (e.g., 4-methoxyphenyl) yielded potent inhibitors (IC50 ~0.4 µM) .
  • Toxicity Considerations : Aryl substituents (e.g., phenyl in 7_2d11) increased toxicity, whereas alkyl/cyclic groups (e.g., tetrahydrofuran) reduced potency but improved safety .

Key Research Findings

Hydrogen Bonding and Hydrophobic Interactions

  • Category Analysis: 4-Amino-substituted pyrazolo[3,4-d]pyrimidines with cyclic amino groups (Category B) exhibited optimal balance of hydrophobic interactions and hydrogen bonding, critical for target binding .
  • Tetrahydro-2H-pyran Advantage : The oxygen atom in the tetrahydro-2H-pyran group may act as a hydrogen-bond acceptor, enhancing solubility without compromising lipophilicity .

Toxicity and Selectivity

  • Halogen vs. Alkoxy Substitutions : Fluorophenyl groups improved selectivity but introduced synthesis challenges, whereas methoxy groups reduced toxicity in kinase inhibitors .
  • Chloromethyl Derivatives : Compounds like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) are reactive intermediates for further functionalization but may pose stability issues .

Biological Activity

6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1443286-90-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H11ClN4OC_{10}H_{11}ClN_{4}O, with a molecular weight of 238.67 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, particularly in the realm of cancer therapeutics and kinase inhibition.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold demonstrate potent inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds similar to this compound have shown IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential for therapeutic applications in cancer treatment .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases involved in cellular proliferation and survival pathways. The interaction with the ATP-binding site of CDKs disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound inhibited proliferation in various human tumor cell lines such as HeLa and A375 with promising results .
  • In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth and improved survival rates compared to control groups. These findings suggest that further clinical development could be warranted.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data indicate that derivatives exhibit favorable oral bioavailability and manageable toxicity profiles in animal models . Notably, one study reported no acute toxicity at doses up to 2000 mg/kg in mice .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionIC50 values for CDK2: 0.36 µM; CDK9: 1.8 µM
Antitumor ActivityInhibition of proliferation in HeLa and A375 cells
ToxicityNo acute toxicity at doses up to 2000 mg/kg

Table 2: Pharmacokinetic Properties

PropertyValueReference
Molecular Weight238.67 g/mol
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions or Suzuki couplings. For example:

  • Multi-component cyclocondensation : A one-pot reaction using pyrazole and pyrimidine precursors under reflux conditions in dry acetonitrile or dichloromethane. Key intermediates are purified via recrystallization (e.g., from acetonitrile) .
  • Halogen displacement : Chlorination at the 6-position is achieved using POCl₃ or other chlorinating agents, followed by substitution with tetrahydro-2H-pyran-4-yl groups via nucleophilic aromatic substitution .
  • Suzuki coupling : For advanced derivatives, boronic acids (e.g., 2-cyclopropoxyquinolin-6-ylboronic acid) are coupled with iodinated pyrazolopyrimidines under palladium catalysis .

Advanced: How can structural modifications enhance CNS penetration for neurotherapeutic applications?

Methodological Answer:

  • Hydrogen-bond reduction : Introducing lipophilic groups (e.g., tetrahydro-2H-pyran-4-yl) improves blood-brain barrier permeability.
  • Solubility optimization : Salt formation (e.g., hydrochloride salts) enhances aqueous solubility while maintaining CNS activity. For example, reacting the free base with 1.0 M HCl at 50°C yields a stable salt .
  • Case study : Compound 29 in demonstrates CNS penetration via a Suzuki-coupled quinoline moiety, validated by in vivo pharmacokinetic studies .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H NMR : Characteristic peaks include aromatic protons (δ 8.2–8.3 ppm for pyrazolopyrimidine core) and tetrahydro-2H-pyran-4-yl protons (δ 3.4–4.5 ppm) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 416.4 [MH]+) confirm molecular weight .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds at 1.33–1.48 Å) and confirms stereochemistry in crystalline derivatives .

Advanced: How are kinase inhibition profiles evaluated for this compound?

Methodological Answer:

  • Kinase assays : Use purified kinases (e.g., Src, JAK) in ATP-competitive assays with fluorescence polarization or radiometric detection. For example, PP2 (a pyrazolopyrimidine analog) shows IC₅₀ values <100 nM for Src kinase .
  • Cellular models : Measure phospho-tyrosine levels in cancer cell lines (e.g., MDA-MB-231) via Western blotting .

Advanced: What substituents impact structure-activity relationships (SAR) in antitumor applications?

Methodological Answer:

  • Position 1 : Bulky groups (e.g., tetrahydro-2H-pyran-4-yl) enhance selectivity by occupying hydrophobic kinase pockets .
  • Position 6 : Chlorine improves binding affinity via halogen bonding; substitution with amines (e.g., cyclopropylamine) increases solubility but may reduce potency .
  • Case study : 4-Amino derivatives (e.g., ibrutinib intermediates) show enhanced Bruton’s tyrosine kinase (BTK) inhibition, validated by IC₅₀ values in low-nanomolar ranges .

Basic: What purification strategies are effective for pyrazolopyrimidine derivatives?

Methodological Answer:

  • Recrystallization : Use acetonitrile or ethanol/water mixtures to isolate high-purity crystals (>95%) .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves regioisomers .

Advanced: How are in vivo efficacy models designed for this compound?

Methodological Answer:

  • Xenograft models : Administer 10–50 mg/kg orally to nude mice bearing human tumor xenografts. Monitor tumor volume and metastasis via bioluminescence imaging .
  • Pharmacodynamic markers : Assess target engagement in blood/tissue samples using ELISA or LC-MS/MS .

Advanced: How can solubility challenges be addressed during formulation?

Methodological Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 29 in ) .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes for intravenous delivery .

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